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Compound of Interest

Compound Name: VIR-165

Cat. No.: B1574771 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral activity of V-165, a

pyranodipyrimidine-based HIV-1 integrase inhibitor, with other established antiretroviral agents.

The information is supported by experimental data from independent studies to validate its

efficacy and mechanism of action.

Executive Summary
V-165 is a novel HIV-1 inhibitor belonging to the pyranodipyrimidine (PDP) class of compounds.

It functions as an integrase binding inhibitor (INBI), interfering with the formation of the viral

DNA-integrase complex, a crucial step in the viral replication cycle.[1] Notably, studies have

revealed a multimodal mechanism of action for V-165, demonstrating inhibition of both viral

entry and integration.[2][3] This dual activity distinguishes it from many existing antiretroviral

drugs. This guide summarizes the available quantitative data on its antiviral potency and

provides detailed experimental protocols for its evaluation.

Data Presentation: Antiviral Activity of V-165 and
Comparators
The following table summarizes the in vitro antiviral activity of V-165 against HIV-1 and

compares it with clinically approved integrase strand transfer inhibitors (INSTIs).
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EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits 50% of viral

replication. A lower EC₅₀ indicates higher potency. CC₅₀ (50% cytotoxic concentration) is the

concentration of the drug that causes a 50% reduction in cell viability. A higher CC₅₀ indicates
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lower cytotoxicity. Selectivity Index (SI) is the ratio of CC₅₀ to EC₅₀. A higher SI indicates a

more favorable safety profile. The EC₅₀ for V-165 is estimated from a study where a resistant

virus grew at 79 µM, which was 11-fold the IC₅₀.[1]

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

Anti-HIV Cytopathic Effect (CPE) Assay
This assay is used to determine the ability of a compound to inhibit the cytopathic effects of

HIV-1 in cell culture.

a. Cell and Virus Preparation:

Cells: MT-4 cells, a human T-cell line, are cultured in RPMI 1640 medium supplemented with

10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.

Virus: HIV-1 (e.g., IIIB or ROD strain) stocks are prepared and titrated to determine the 50%

tissue culture infectious dose (TCID₅₀).[8]

b. Assay Procedure:

Seed MT-4 cells in a 96-well plate at a density of 5 x 10⁴ cells/well.

Prepare serial dilutions of the test compound (e.g., V-165) in culture medium.

Add the diluted compounds to the wells containing the cells.

Infect the cells with a pre-titered amount of HIV-1 (e.g., 100 TCID₅₀).

Include a cell control (cells only), a virus control (cells + virus, no compound), and a positive

control (e.g., a known antiretroviral drug).

Incubate the plate for 4-5 days at 37°C in a 5% CO₂ incubator.

Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4

hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
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Solubilize the formazan crystals and measure the absorbance at 570 nm using a microplate

reader.

Calculate the EC₅₀ and CC₅₀ values from the dose-response curves.

HIV-1 p24 Antigen ELISA
This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell

cultures as a measure of viral replication.

a. Assay Procedure:

Perform the cell culture and infection as described in the CPE assay.

After the incubation period, collect the culture supernatants.

Use a commercially available HIV-1 p24 ELISA kit.

Briefly, coat a 96-well plate with an anti-p24 capture antibody.

Add the culture supernatants and standards to the wells and incubate.

Wash the wells and add a biotinylated anti-p24 detector antibody.

Add streptavidin-HRP conjugate, followed by a substrate solution (e.g., TMB).

Stop the reaction and measure the absorbance at 450 nm.

Calculate the p24 concentration from the standard curve and determine the EC₅₀ of the

compound.

HIV-1 Integrase Inhibition Assay (Strand Transfer)
This biochemical assay measures the inhibition of the strand transfer step of HIV-1 integration.

a. Reagents:

Recombinant HIV-1 integrase enzyme.
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Donor substrate (DS) DNA (biotinylated oligonucleotide mimicking the viral LTR end).

Target substrate (TS) DNA.

Reaction buffer.

b. Assay Procedure:

Coat a streptavidin-coated 96-well plate with the biotinylated DS DNA.

Add the recombinant HIV-1 integrase enzyme to the wells and incubate.

Add serial dilutions of the test compound (e.g., V-165) to the wells.

Initiate the reaction by adding the TS DNA.

Incubate to allow the strand transfer reaction to occur.

Wash the wells to remove unbound components.

Detect the integrated product using a specific antibody (e.g., anti-digoxigenin if the TS DNA

is labeled) conjugated to an enzyme (e.g., HRP) and a colorimetric substrate.

Measure the absorbance and calculate the IC₅₀ of the compound.

Quantitative PCR (qPCR) for HIV-1 Integration
This assay quantifies the amount of integrated HIV-1 DNA in infected cells.

a. DNA Extraction and Preamplification:

Infect target cells with HIV-1 in the presence or absence of the test compound.

After a defined period, extract total genomic DNA from the cells.

Perform a preamplification step using primers specific for a highly repeated human genomic

element (e.g., Alu) and the HIV-1 gag gene.[9] This step enriches for integrated proviruses.

b. Quantitative PCR:
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Use the product from the preamplification step as a template for a real-time qPCR reaction.

Use primers and a fluorescently labeled probe specific for the HIV-1 LTR region.[7]

Run the qPCR and quantify the amount of integrated HIV-1 DNA relative to a standard curve.

Determine the inhibition of integration by the test compound.

Mandatory Visualizations
V-165 Mechanism of Action
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Caption: Multimodal inhibition of HIV-1 by V-165.

Experimental Workflow for Antiviral Activity Assessment
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Caption: Workflow for in vitro antiviral activity and cytotoxicity assessment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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